molecular formula C21H15ClN4O2 B4502050 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B4502050
M. Wt: 390.8 g/mol
InChI Key: BCHNUSQBRUGHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazoline coreThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and various halogen-substituted quinazoline compounds .

Scientific Research Applications

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated biological pathway. The molecular targets include kinases and other regulatory proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Pyrazoline derivatives

Uniqueness

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and the presence of both quinazoline and pyridine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c22-16-4-1-5-17(10-16)26-13-25-19-9-15(6-7-18(19)21(26)28)20(27)24-12-14-3-2-8-23-11-14/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHNUSQBRUGHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.